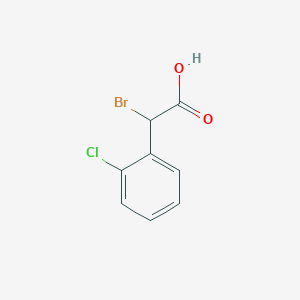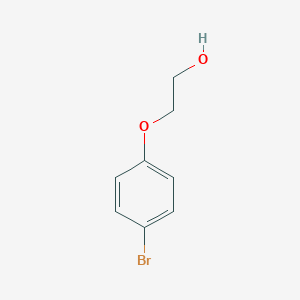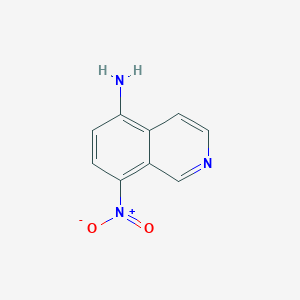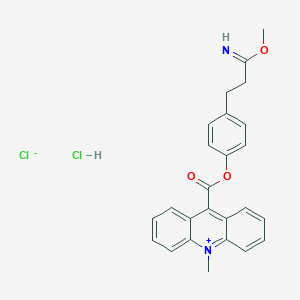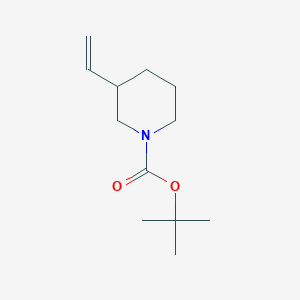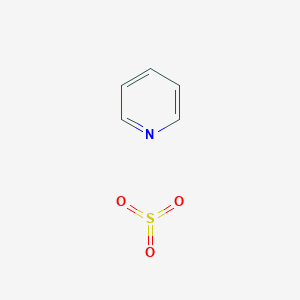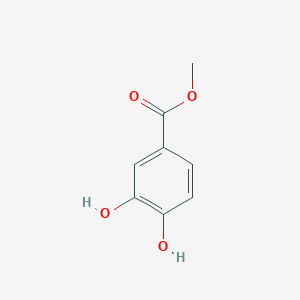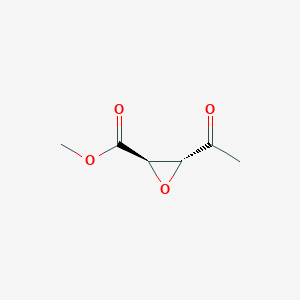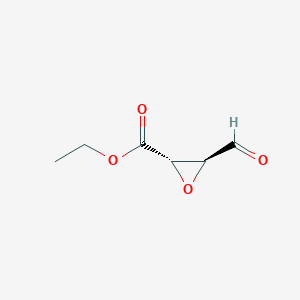![molecular formula C9H14O2 B129480 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane CAS No. 156049-57-9](/img/structure/B129480.png)
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the dioxolane family of organic compounds and has a molecular formula of C10H14O2. In
Applications De Recherche Scientifique
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of potential applications in scientific research. One area of interest is in the development of new materials with unique properties. The compound has been shown to be an effective monomer for the synthesis of polymeric materials with high thermal stability and resistance to oxidation. These materials have potential applications in the aerospace and electronics industries.
Another area of interest is in the development of new pharmaceuticals. 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the production of chemokines such as MCP-1 and MIP-1alpha. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its high thermal stability. This makes it a useful monomer for the synthesis of polymeric materials that require high-temperature processing. Another advantage is its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of pain and inflammation.
One limitation of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its relatively high cost compared to other monomers. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research involving 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane. One area of interest is in the development of new materials with improved properties. Researchers could explore the use of different catalysts and reaction conditions to optimize the yield and purity of the product.
Another area of interest is in the development of new pharmaceuticals. Researchers could explore the potential of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane for the treatment of other inflammatory conditions such as arthritis and asthma.
Conclusion:
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound with unique chemical properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new materials and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane involves the reaction of 2-methylcyclopropene with ethylene oxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening mechanism to yield the desired product. The reaction conditions and choice of catalyst can be varied to optimize the yield and purity of the product.
Propriétés
Numéro CAS |
156049-57-9 |
|---|---|
Nom du produit |
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-[2-(2-methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-7-6-8(7)2-3-9-10-4-5-11-9/h9H,2-6H2,1H3 |
Clé InChI |
WLLLHYNXULPWRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C1)CCC2OCCO2 |
SMILES canonique |
CC1=C(C1)CCC2OCCO2 |
Synonymes |
1,3-Dioxolane, 2-[2-(2-methyl-1-cyclopropen-1-yl)ethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



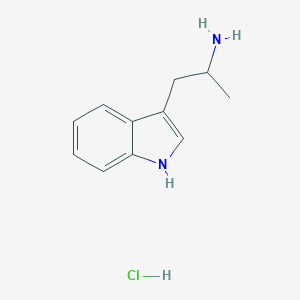
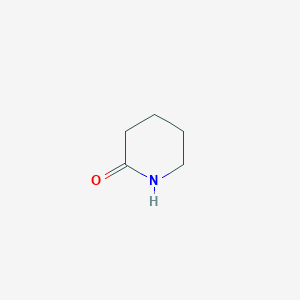
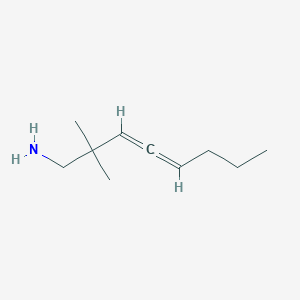
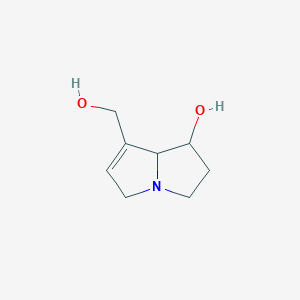
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
